![molecular formula C33H21NO3S3 B3163019 2-Thiophenecarboxaldehyde, 5,5',5''-(nitrilotri-4,1-phenylene)tris- CAS No. 883236-47-3](/img/structure/B3163019.png)
2-Thiophenecarboxaldehyde, 5,5',5''-(nitrilotri-4,1-phenylene)tris-
Overview
Description
2-Thiophenecarboxaldehyde, 5,5’,5’'-(nitrilotri-4,1-phenylene)tris- is a complex organic compound . It contains a total of 66 bonds, including 45 non-H bonds, 36 multiple bonds, 9 rotatable bonds, 3 double bonds, and 33 aromatic bonds . The molecule also includes 3 five-membered rings, 3 six-membered rings, 3 aromatic aldehydes, 1 aromatic tertiary amine, and 3 Thiophenes .
Synthesis Analysis
The synthesis of 2-Thiophenecarboxaldehyde derivatives often involves the use of thiophene derivatives . For example, 5-Chloro-2-thiophenecarboxaldehyde, a thiophene derivative, may be used for the synthesis of 2-heteroaryl-α-methyl-5-benzoxazoleacetic acids .Molecular Structure Analysis
The molecular structure of 2-Thiophenecarboxaldehyde, 5,5’,5’'-(nitrilotri-4,1-phenylene)tris- is complex, with a total of 61 atoms; 21 Hydrogen atoms, 33 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 3 Sulfur atoms .Scientific Research Applications
Thiophene Derivatives in Medicinal Chemistry
Thiophene derivatives play a significant role in medicinal chemistry, possessing antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. These compounds have been incorporated into several marketed drugs, exemplifying their importance in drug discovery and therapeutic applications. The synthesis of thiophene derivatives has evolved over time, with modifications and improvements to established methods, alongside the development of novel synthetic approaches, reflecting their critical role in addressing various health-related challenges (D. Xuan, 2020).
Thiophene Analogues in Carcinogenic Evaluation
Investigations into the thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl have provided insights into potential carcinogenicity, showcasing the importance of thiophene derivatives in evaluating and understanding cancer risks associated with chemical exposure. These studies contribute to the broader efforts in cancer prevention and risk assessment, illustrating the diverse applications of thiophene derivatives beyond medicinal chemistry (J. Ashby et al., 1978).
Environmental Applications
Thiophene derivatives also find applications in environmental science, particularly in the study of organic pollutants and their degradation processes. Research on compounds like 2,4,6-tribromophenol, which shares structural similarities with thiophene derivatives, helps in understanding the environmental occurrence, toxicity, and degradation pathways of brominated phenols. This knowledge is crucial for environmental monitoring and developing strategies for pollution control (C. Koch & B. Sures, 2018).
Safety and Hazards
properties
IUPAC Name |
5-[4-[4-(5-formylthiophen-2-yl)-N-[4-(5-formylthiophen-2-yl)phenyl]anilino]phenyl]thiophene-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H21NO3S3/c35-19-28-13-16-31(38-28)22-1-7-25(8-2-22)34(26-9-3-23(4-10-26)32-17-14-29(20-36)39-32)27-11-5-24(6-12-27)33-18-15-30(21-37)40-33/h1-21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRXFORWSATJLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C=O)N(C3=CC=C(C=C3)C4=CC=C(S4)C=O)C5=CC=C(C=C5)C6=CC=C(S6)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H21NO3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00733821 | |
Record name | 5,5',5''-[Nitrilotri(4,1-phenylene)]tri(thiophene-2-carbaldehyde) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00733821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiophenecarboxaldehyde, 5,5',5''-(nitrilotri-4,1-phenylene)tris- | |
CAS RN |
883236-47-3 | |
Record name | 5,5',5''-[Nitrilotri(4,1-phenylene)]tri(thiophene-2-carbaldehyde) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00733821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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